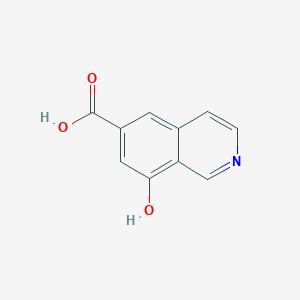

8-Hydroxyisoquinoline-6-carboxylic acid

Description

Contextual Significance of the Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure is the backbone of a vast array of natural and synthetic compounds, establishing its profound importance in the chemical sciences. Isoquinoline alkaloids are widely distributed in the plant kingdom, found in families such as Papaveraceae, Berberidaceae, and Menispermaceae. amerigoscientific.com These natural products exhibit a wide range of pharmacological activities.

The versatility of the isoquinoline framework allows for extensive functionalization, enabling chemists to modulate its electronic and steric properties. amerigoscientific.comrsc.org This adaptability has made isoquinoline derivatives invaluable in various fields, including medicinal chemistry, materials science, and catalysis. amerigoscientific.comnih.gov In medicinal chemistry, the isoquinoline core is considered a "privileged scaffold" due to its recurring presence in molecules with diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The development of novel synthetic methodologies to construct and modify the isoquinoline skeleton remains an active area of research, continually expanding the chemical space available for exploration. nih.govresearchgate.net

Overview of 8-Hydroxyisoquinoline-6-carboxylic Acid within Heterocyclic Chemistry Research

Within the large family of isoquinoline derivatives, this compound stands out as a molecule of significant interest. Its structure is characterized by a hydroxyl (-OH) group at the 8-position and a carboxylic acid (-COOH) group at the 6-position of the isoquinoline ring. This specific arrangement of functional groups imparts unique chemical properties to the molecule, including the ability to form strong intramolecular hydrogen bonds and to act as a chelating agent for metal ions.

The presence of both an acidic (carboxylic acid) and a phenolic (hydroxyl) group, combined with the nitrogen atom in the heterocyclic ring, makes this compound a versatile building block in the synthesis of more complex molecules. Its structural features suggest potential applications in areas such as the development of novel ligands for coordination chemistry, fluorescent probes, and as a precursor for pharmacologically active compounds. Research into this and related hydroxyquinoline derivatives has highlighted their potential in various biological applications. nih.govnih.gov

Historical Development and Emerging Research Trajectories for this compound

While the broader family of isoquinolines has a long history of study, the specific investigation of this compound is a more recent development. The synthesis and characterization of such substituted isoquinolines have been driven by the continual search for new molecules with tailored properties. Advances in synthetic organic chemistry have enabled more efficient and controlled methods for the preparation of specific isoquinoline isomers. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

8-hydroxyisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-4-7(10(13)14)3-6-1-2-11-5-8(6)9/h1-5,12H,(H,13,14) |

InChI Key |

GDELYXYIVLELCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 8 Hydroxyisoquinoline 6 Carboxylic Acid

Established Synthetic Pathways for the 8-Hydroxyisoquinoline-6-carboxylic Acid Core

The construction of the this compound core can be approached through classical isoquinoline (B145761) syntheses, which involve the formation of the heterocyclic ring, followed or preceded by the introduction and manipulation of the requisite functional groups.

Cyclization Reactions in Isoquinoline Ring Formation

Several named reactions are cornerstones of isoquinoline synthesis and can be adapted for the preparation of the this compound framework. The choice of method often depends on the availability of appropriately substituted precursors.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.orgnrochemistry.com To synthesize a precursor for this compound, one would start with a substituted phenethylamine (B48288). The reaction proceeds via an electrophilic aromatic substitution, and the presence of activating groups on the benzene (B151609) ring facilitates the cyclization. wikipedia.orgnrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the isoquinoline. wikipedia.org

Pictet-Spengler Reaction: This method provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. thermofisher.comwikipedia.orgnih.gov The reaction is catalyzed by acid and is considered a special case of the Mannich reaction. wikipedia.org To achieve the desired substitution pattern, a suitably substituted phenethylamine would be reacted with a carbonyl compound. The resulting tetrahydroisoquinoline would require subsequent oxidation to yield the aromatic isoquinoline core.

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comorganicreactions.orgwikipedia.org This method is particularly useful for preparing isoquinolines with substitution patterns that may be difficult to achieve with other methods. organicreactions.org By selecting a benzaldehyde with the appropriate substituents, one could construct the desired isoquinoline ring.

Table 1: Comparison of Classical Isoquinoline Synthetic Routes

| Reaction | Starting Materials | Intermediate | Key Features |

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | Requires dehydrating agent (e.g., POCl₃, P₂O₅); effective for electron-rich arenes. wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed; forms tetrahydroisoquinoline core that needs aromatization. thermofisher.comwikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal | Acid-catalyzed cyclization; versatile for various substitution patterns. thermofisher.comwikipedia.org |

Functional Group Introduction and Interconversion Strategies

The introduction of the hydroxyl and carboxylic acid moieties at positions 8 and 6, respectively, can be achieved either by starting with precursors already bearing these groups or by subsequent functionalization of the isoquinoline core.

Introduction of the Carboxylic Acid Group: A common strategy is the oxidation of an alkyl group, typically a methyl group, at the C-6 position of the isoquinoline ring. harvard.edu Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this transformation. organic-chemistry.orgmasterorganicchemistry.com Alternatively, a nitrile group can be introduced and subsequently hydrolyzed to the carboxylic acid. nih.gov

Introduction of the Hydroxyl Group: The hydroxyl group at C-8 can be introduced through several methods. One approach is the diazotization of an 8-aminoisoquinoline, followed by hydrolysis of the diazonium salt. rroij.com Another method involves the alkali fusion of an isoquinoline-8-sulfonic acid. rroij.com

Advanced Approaches for Derivatization and Functionalization of this compound

Modern synthetic methods offer powerful tools for the further derivatization of the this compound scaffold, enabling the creation of diverse chemical libraries for various applications.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition-metal catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds and introducing a wide range of substituents onto the isoquinoline core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. libretexts.orgresearchgate.net To apply this to the this compound system, a halogenated derivative (e.g., a bromo- or iodo-substituted isoquinoline) would be required. The reaction is known for its mild conditions and tolerance of various functional groups, although the presence of a free carboxylic acid might require protection or the use of excess base to prevent catalyst deactivation. reddit.com The coupling of heteroaryltrifluoroborates has also been shown to be effective. nih.gov

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for introducing alkynyl moieties, which can serve as versatile handles for further transformations. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for Isoquinoline Derivatization

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. libretexts.orgresearchgate.net |

| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; creates alkynyl-substituted products. wikipedia.orglibretexts.org |

Regioselective Hydroxylation and Carboxylation Techniques

Achieving regioselectivity in the introduction of hydroxyl and carboxyl groups is crucial for the efficient synthesis of the target compound.

Regioselective Hydroxylation: While direct C-H hydroxylation can be challenging, strategies involving directed metalation can provide a high degree of regiocontrol. The use of a directing group can guide a metalating agent to a specific position, which can then be reacted with an electrophilic oxygen source.

Regioselective Carboxylation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective introduction of a carboxyl group. rsc.orgnih.gov A directing group on the isoquinoline ring can facilitate deprotonation at an adjacent position by a strong base, followed by quenching with carbon dioxide to install the carboxylic acid. The carbamate (B1207046) group is known to be a strong directing group in DoM chemistry. nih.gov

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The synthesis of chiral derivatives of this compound can be achieved through several asymmetric strategies, particularly important in the synthesis of isoquinoline alkaloids.

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govthieme-connect.com In the context of isoquinoline synthesis, a chiral auxiliary can be attached to either the amine or the acid component in a Bischler-Napieralski approach, or to the β-arylethylamine in a Pictet-Spengler reaction, to induce diastereoselectivity in the cyclization step. clockss.org Alanine derivatives have been successfully used as chiral auxiliaries in the synthesis of chiral isoquinoline alkaloids. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of isoquinoline derivatives. For instance, asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline using a chiral ruthenium complex can produce a chiral tetrahydroisoquinoline with high enantiomeric excess. clockss.org Similarly, enantioselective Pictet-Spengler reactions can be catalyzed by chiral Brønsted acids or chiral metal complexes. acs.org

The stereoselective synthesis of axially chiral naphthylisoquinoline alkaloids often employs strategies such as internal asymmetric induction from existing stereocenters or the use of chiral auxiliaries to control the atropisomerism of the biaryl axis. acs.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The traditional synthesis of isoquinoline derivatives often relies on classic named reactions such as the Pomeranz-Fritsch, Skraup, and Friedländer reactions. While effective, these methods frequently involve harsh conditions, toxic reagents, and the generation of significant chemical waste. The application of green chemistry principles seeks to mitigate these drawbacks by redesigning these synthetic pathways to be more environmentally benign.

The synthesis of this compound is not widely reported in dedicated green chemistry literature. However, its structure suggests that its synthesis would traditionally follow established protocols for isoquinoline ring formation, such as the Pomeranz–Fritsch reaction. This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The conventional approach often employs strong acids like concentrated sulfuric acid, which poses significant handling risks and generates corrosive waste streams. wikipedia.org

Another classical approach, the Skraup reaction, is used for quinoline (B57606) synthesis but shares principles that can be adapted for isoquinolines. It involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.comnumberanalytics.com This reaction is notoriously exothermic and can be difficult to control, often leading to the formation of tarry byproducts that complicate purification. nih.gov

The Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, is another cornerstone of quinoline and isoquinoline synthesis. rsc.orgorganic-chemistry.org Traditional Friedländer reactions can suffer from long reaction times and the use of environmentally harmful solvents and reagents. rsc.org

The drive towards sustainability has spurred research into greener alternatives for these classical synthetic methods. These innovations focus on several key areas of green chemistry:

Alternative Solvents: The replacement of volatile and toxic organic solvents is a primary goal of green chemistry. Water has been successfully employed as a solvent for the Friedländer reaction, eliminating the need for catalysts, surfactants, or ionic liquids in some cases. organic-chemistry.org Glycerol, a biodegradable and non-toxic byproduct of biodiesel production, has also been investigated as a green solvent and even as a catalyst in modified Skraup syntheses. nih.govresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in quinoline synthesis. ijpsjournal.com Microwave irradiation offers a more efficient heating method compared to conventional techniques, often leading to shorter reaction times and reduced energy consumption. The use of microwave irradiation with a reusable solid acid catalyst like Nafion NR50 has been shown to be an effective and eco-friendly approach for the Friedländer quinoline synthesis. organic-chemistry.org

Greener Catalysts and Reagents: The development of more benign and recyclable catalysts is a cornerstone of green synthetic chemistry. Efforts have been made to replace harsh acid catalysts in the Skraup reaction with heterogeneous catalysts or ionic liquids. numberanalytics.com In the context of the Friedländer reaction, an electrochemically assisted approach has been developed, which uses an electric current to drive the reaction, thereby replacing hazardous chemical reductants with renewable electricity. rsc.orgrsc.org This method operates under mild, aqueous conditions and utilizes recyclable electrodes. rsc.org For oxidation steps that may be necessary in the synthesis of the target molecule, greener alternatives to traditional heavy metal oxidants are being explored. For instance, hydrogen peroxide in the presence of a lithium chloride catalyst supported on montmorillonite (B579905) clay offers a more environmentally friendly option for alcohol oxidation. mun.ca

A potential green approach could involve the condensation of an appropriately substituted benzaldehyde derivative with an aminoacetaldehyde acetal. To align with green chemistry principles, this reaction could be carried out using a recyclable solid acid catalyst in a green solvent like a deep eutectic solvent or under solvent-free conditions with microwave irradiation to provide the necessary energy. Subsequent functional group transformations, such as the introduction of the carboxylic acid group, could be achieved through oxidation using a benign oxidizing agent like hydrogen peroxide with a suitable catalyst.

The following table provides a comparative overview of traditional versus potential green approaches for the synthesis of isoquinoline scaffolds, which could be adapted for the synthesis of this compound.

| Parameter | Traditional Method (e.g., Classic Pomeranz-Fritsch) | Potential Green Alternative | Green Chemistry Principle Addressed |

| Catalyst | Concentrated Sulfuric Acid | Recyclable solid acid (e.g., Nafion), Ionic Liquids | Use of Catalytic Reagents, Safer Chemicals |

| Solvent | Often neat or in a volatile organic solvent | Water, Glycerol, Deep Eutectic Solvents, Solvent-free | Safer Solvents and Auxiliaries |

| Energy Source | Conventional heating (reflux) | Microwave Irradiation, Electrochemical Synthesis | Design for Energy Efficiency |

| Reagents | Stoichiometric strong acids, potentially hazardous oxidizing agents | Catalytic amounts of greener acids, electricity as a "reagent" | Safer Chemicals, Atom Economy |

| Waste | Significant acidic waste, potential for tar formation | Reduced waste streams, easier catalyst recovery | Prevention of Waste |

The following table provides a summary of research findings on greener alternatives to traditional named reactions for quinoline and isoquinoline synthesis.

| Reaction | Traditional Conditions | Greener Alternative(s) | Key Advantages of Green Alternative | Reference(s) |

| Friedländer Synthesis | Base or acid catalysis, organic solvents | Catalyst-free in water; Electrochemically assisted; Microwave irradiation with solid acid catalyst (Nafion NR50) | Avoids organic solvents and catalysts; Uses renewable electricity, reduces waste; Faster reaction, reusable catalyst | organic-chemistry.org, rsc.orgrsc.org, organic-chemistry.org |

| Skraup Synthesis | Concentrated H₂SO₄, glycerol, strong oxidizing agent | Glycerol as solvent and catalyst in pressure tubes; Use of milder catalysts and conditions | Reduced harshness, potential for higher yields and easier workup | nih.govresearchgate.net, numberanalytics.comnumberanalytics.com |

| Pomeranz-Fritsch Reaction | Concentrated H₂SO₄ | Use of milder Lewis acids, potential for microwave assistance | Milder conditions, potentially higher selectivity | wikipedia.org |

By integrating these green chemistry principles, the synthesis of this compound can be approached in a more sustainable and environmentally responsible manner, aligning with the broader goals of modern chemical research and industry.

Advanced Spectroscopic and Analytical Characterization for Research on 8 Hydroxyisoquinoline 6 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of 8-hydroxyisoquinoline-6-carboxylic acid. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for the precise assignment of the substitution pattern on the isoquinoline (B145761) scaffold.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

While specific experimental data for this compound is not widely available in published literature, the application of multi-dimensional NMR techniques would follow established principles. A theoretical analysis suggests the following:

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically in the 10-12 ppm region), while the phenolic proton would also be observed, though its position could be influenced by solvent and concentration. libretexts.org

¹³C NMR: The carbon spectrum would reveal signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons attached to the hydroxyl group and the nitrogen atom would also exhibit characteristic chemical shifts.

COSY (Correlation Spectroscopy): This 2D experiment would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the pyridine (B92270) and benzene (B151609) rings of the isoquinoline structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbon atoms they are attached to. nih.gov This provides a clear and unambiguous assignment of each proton to its corresponding carbon atom, confirming the C-H framework of the molecule. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for establishing long-range correlations between protons and carbons, typically over two to three bonds. nih.gov This is particularly useful for identifying the placement of the carboxylic acid and hydroxyl groups by observing correlations between the protons on the ring and the quaternary carbons (such as the carbonyl carbon and the carbon bearing the hydroxyl group). For instance, protons on the ring adjacent to the C-6 position should show a correlation to the carboxylic acid's carbonyl carbon.

A hypothetical table of expected NMR data is presented below based on general principles and data from related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H/C-1 | ~8.5-9.0 | ~140-150 | C-3, C-8a |

| H/C-3 | ~7.5-8.0 | ~110-120 | C-1, C-4, C-4a |

| H/C-4 | ~7.8-8.2 | ~125-135 | C-3, C-5, C-4a |

| H/C-5 | ~8.0-8.5 | ~120-130 | C-4, C-6, C-7, C-8a |

| COOH-6 | ~10-12 (broad s) | ~165-175 | C-5, C-7 |

| H/C-7 | ~7.2-7.7 | ~115-125 | C-5, C-6, C-8, C-8a |

| OH-8 | Variable (broad s) | ~150-160 | C-7, C-8a |

Note: These are predicted values and would require experimental verification.

Solid-State NMR Spectroscopy for Conformational and Packing Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR could be used to study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which dictate the crystal packing. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. This analysis can reveal the presence of different polymorphs, which may exhibit distinct physical properties. nist.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interaction Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, serves as a molecular fingerprint, providing information on the functional groups present and their bonding environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups. Due to extensive hydrogen bonding in the solid state, the O-H stretching vibration of the carboxylic acid is expected to appear as a very broad band in the 2500-3300 cm⁻¹ region. libretexts.org The phenolic O-H stretch would also contribute to this region. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically found between 1730 and 1700 cm⁻¹. mdpi.com The presence of conjugation with the aromatic ring may shift this band to a slightly lower frequency (1710-1680 cm⁻¹). mdpi.com Other significant bands would include C=C and C=N stretching vibrations of the isoquinoline ring in the 1600-1450 cm⁻¹ region and a strong C-O stretching band between 1320 and 1210 cm⁻¹. mdpi.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong, due to H-bonding |

| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, sharp |

| C=C / C=N (Aromatic) | 1600-1450 | Multiple bands, medium to strong |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

| O-H bend (out-of-plane) | 960-900 | Broad |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong and sharp signals in the Raman spectrum, which can be highly characteristic of the isoquinoline core. The C=O stretch is typically weaker in Raman compared to FT-IR. Analysis of the Raman spectra of related compounds, such as 8-hydroxyquinoline-2-carboxylic acid, has been used to study its various tautomeric forms. merckmillipore.com This technique would be equally valuable in assessing the vibrational characteristics of the this compound isomer.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The molecular formula of this compound is C₁₀H₇NO₃, with an exact molecular weight of 189.0426 g/mol . achemblock.comcymitquimica.com HRMS techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous confirmation of the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight of polar compounds like this compound. The molecule, with its acidic carboxylic acid group and basic isoquinoline nitrogen, is readily ionizable. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

For this compound (molecular weight: 189.17 g/mol ), analysis can typically be performed in both positive and negative ion modes.

Positive Ion Mode: The pyridine nitrogen atom is easily protonated, leading to the detection of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 190.18.

Negative Ion Mode: The carboxylic acid group readily loses a proton, forming the deprotonated molecule [M-H]⁻ at an m/z of approximately 188.16.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity. In studies of related hydroxyquinoline carboxylic acids, ESI-MS has also been instrumental in identifying metal complexes and characterizing species in solution. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For analyzing this compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

A typical LC-MS/MS method involves developing a robust chromatographic separation, often using a reversed-phase column (e.g., C18). tsu.edu Due to the polar nature of carboxylic acids, derivatization may be employed to enhance retention on reversed-phase columns and improve ionization efficiency. nih.govmdpi.com For instance, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to convert the carboxylic acid into a fixed-charge cationic derivative, significantly boosting detection sensitivity. nih.gov

Detection is commonly performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and allows for quantification at very low levels. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Related Hydroxyquinoline Compound This table is based on established methods for similar compounds and serves as a template for the analysis of this compound. tsu.edunih.gov

| Parameter | Value/Description |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 190.2 [M+H]⁺ |

| Product Ion (Q3) | Specific fragment ion (determined experimentally) |

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it.

This analysis provides a wealth of information, including:

Confirmation of the molecular connectivity.

Precise bond lengths and angles. mdpi.com

The planarity of the isoquinoline ring system.

Intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid and hydroxyl groups of adjacent molecules) and π-π stacking, which govern the crystal packing.

In studies of the related compound 8-hydroxyquinoline-2-carboxylic acid, X-ray crystallography has been used to determine the structures of its metal complexes, revealing how the ligand coordinates to metal ions through its phenolic oxygen and nitrogen atoms. uncw.edu For this compound, crystallographic data would be invaluable for understanding its self-assembly in the solid state and for rational design in crystal engineering, where specific crystal structures with desired properties are targeted.

Electrochemical Characterization for Redox Behavior and Electron Transfer Mechanisms

Electrochemical techniques are used to probe the redox activity of this compound, providing insights into its electron transfer properties. This is particularly relevant for understanding its potential role in biological redox processes or for applications in materials science.

Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, yielding a voltammogram that reveals the oxidation and reduction potentials of the analyte.

In studies on related isoquinoline derivatives, CV has been used to determine key electrochemical parameters. researchgate.net By analyzing the voltammograms of this compound at different pH values and scan rates, the following can be determined:

The potential at which the molecule is oxidized or reduced.

The reversibility of the electron transfer process.

The number of protons involved in the redox mechanism, as indicated by a shift in peak potential with pH. researchgate.net

The diffusion coefficient of the molecule in solution.

The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the isoquinoline core would be expected to significantly influence its redox potentials compared to the parent isoquinoline.

Controlled Potential Electrolysis (CPE), or preparative electrolysis, is used to determine the total number of electrons transferred in a redox reaction and can be used to synthesize the product of the reaction on a larger scale. mdpi.com In this technique, a constant potential, chosen based on CV results, is applied to the working electrode until the reaction is complete.

By measuring the total charge (coulombs) passed during the electrolysis, the number of electrons (n) involved in the oxidation or reduction of this compound can be calculated using Faraday's law. This information is crucial for elucidating the exact mechanism of the electrochemical reaction. researchgate.net

Table 2: Key Information Obtainable from Electrochemical Analysis of an Isoquinoline Derivative Based on findings from a detailed electrochemical study of a related isoquinoline compound. researchgate.net

| Analytical Technique | Information Gained |

| Cyclic Voltammetry (CV) | Redox potentials (oxidation and reduction peaks) |

| Reversibility of electron transfer | |

| Effect of pH on redox mechanism (proton involvement) | |

| Heterogeneous electron transfer rate constant | |

| Differential Pulse Voltammetry | Verification of the number of electrons transferred |

| Controlled Potential Electrolysis | Definitive determination of the number of electrons (n) in the overall redox process |

Advanced Chromatographic Techniques for Purification and Isomer Separation

The synthesis of this compound may result in impurities or structural isomers, such as 8-hydroxyisoquinoline-5-carboxylic acid or other positional isomers. Advanced chromatographic techniques are essential for the purification of the target compound and the separation of these closely related species.

High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose. Method development focuses on optimizing the stationary phase, mobile phase composition, and pH to achieve baseline separation.

Stationary Phase: Reversed-phase (e.g., C18, Phenyl-Hexyl) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be explored. HILIC is often suitable for polar compounds that are poorly retained in reversed-phase systems. mdpi.com

Mobile Phase: The pH of the mobile phase is critical. It can be adjusted to control the ionization state of the carboxylic acid and the isoquinoline nitrogen, thereby altering the molecule's retention time and improving separation from its isomers.

Preparative HPLC can be employed to isolate the pure compound in larger quantities for further research. The development of a successful separation method is also a prerequisite for accurate quantification using techniques like LC-MS/MS, as co-eluting isomers can interfere with the analysis. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Lipophilicity Studies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical analytical technique for the characterization of this compound. It is widely employed for the determination of compound purity and for the experimental assessment of lipophilicity, a key physicochemical parameter. mdpi.com The method's precision and sensitivity make it suitable for separating the target compound from synthesis precursors, by-products, and degradation products.

Purity Determination

For purity analysis, a stability-indicating RP-HPLC method is developed and validated. A common approach involves using an octadecyl-modified silica (B1680970) gel (C18) column as the stationary phase. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with the pH adjusted to ensure consistent ionization of the acidic and phenolic groups of the molecule. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net

The method is validated according to established guidelines to ensure its linearity, precision, accuracy, and specificity. The purity of a given batch is determined by calculating the percentage of the main peak's area relative to the total area of all detected peaks in the chromatogram.

Research Findings: A typical RP-HPLC method for purity assessment of this compound might utilize an InertSustain® C18 column (4.6 x 150 mm, 5 µm). An isocratic mobile phase composed of acetonitrile and an ammonium acetate buffer (pH 6.0) could be employed with a flow rate of 1.0 mL/min. Under these or similar conditions, the retention time for this compound is established, and any related impurities can be resolved and quantified.

Table 1: Example of RP-HPLC Purity Analysis Data for this compound

This interactive table presents hypothetical data from a purity analysis chromatogram.

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Synthesis Precursor 1 | 2.85 | 15.4 | 0.08 |

| Unknown Impurity | 4.12 | 29.1 | 0.15 |

| This compound | 5.73 | 19350.2 | 99.71 |

| Degradation Product | 8.91 | 11.6 | 0.06 |

Lipophilicity Studies

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that influences a compound's pharmacokinetic properties. RP-HPLC provides a reliable and rapid indirect method for its determination. mdpi.com This technique measures the retention factor (k) of a compound on a nonpolar stationary phase. The logarithm of the retention factor (log k) is linearly correlated with log P for a series of related compounds. researchgate.net

The procedure involves measuring the retention time of this compound using a series of mobile phases with varying concentrations of an organic modifier (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer. mdpi.com The retention factor (k) for each mobile phase composition is calculated. The resulting log k values are then extrapolated to 0% organic modifier to determine the log k_w value, which is a recognized chromatographic index of lipophilicity. researchgate.net

Research Findings: Studies on related quinoline (B57606) derivatives have demonstrated the utility of RP-HPLC in determining lipophilicity. researchgate.netscilit.com For this compound, a C18 column with a mobile phase consisting of methanol-water mixtures would be appropriate. researchgate.net The retention time of the compound would be measured at different methanol concentrations to calculate the corresponding log k values. The correlation between log k and the volume fraction of methanol allows for the calculation of log k_w.

Table 2: Example of RP-HPLC Data for Lipophilicity (log k_w) Determination

This interactive table shows representative data used to determine the chromatographic lipophilicity index (log k_w) for this compound.

| Methanol in Mobile Phase (%, v/v) | Retention Time (t_R, min) | Retention Factor (k) | log k |

| 60% | 4.25 | 2.54 | 0.40 |

| 65% | 3.68 | 2.07 | 0.32 |

| 70% | 3.15 | 1.63 | 0.21 |

| 75% | 2.70 | 1.25 | 0.10 |

| Extrapolated (0% Methanol) | - | - | log k_w = 1.95 |

Note: Retention time of an unretained solute (t₀) was determined to be 1.20 min.

Due to a lack of specific research on the coordination chemistry and metal ion chelation of this compound, it is not possible to provide a detailed article that adheres to the requested scientific standards and the provided outline.

Extensive searches for dedicated scientific literature on this specific compound have yielded insufficient data to thoroughly address the outlined topics, including its specific ligand properties, the formation and detailed characterization of its metal complexes, and its applications in catalysis. Research in this area predominantly focuses on the parent compound, 8-hydroxyquinoline (B1678124), and its other isomers, such as 8-hydroxyquinoline-2-carboxylic acid or 8-hydroxyisoquinoline-5-carboxylic acid.

Consequently, any attempt to construct the requested article would necessitate speculation or the inappropriate extrapolation of findings from related but distinct chemical compounds. This would not meet the required standards of scientific accuracy and would violate the strict focus on "this compound" as instructed.

Therefore, a detailed article on the coordination chemistry of this compound cannot be generated at this time.

Coordination Chemistry and Metal Ion Chelation Research Involving 8 Hydroxyisoquinoline 6 Carboxylic Acid

Development of Fluorescent Chemosensors for Specific Metal Ions utilizing 8-Hydroxyisoquinoline-6-carboxylic Acid

The inherent fluorescent properties of the 8-hydroxyquinoline (B1678124) scaffold make it an excellent platform for developing chemosensors for metal ion detection. scirp.org Derivatives of 8-hydroxyquinoline are often weakly fluorescent in their free, unbound state. This is frequently attributed to an efficient quenching pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the quinoline (B57606) nitrogen in the excited state. rroij.comnih.gov

Upon chelation with a metal ion, this ESIPT pathway is blocked because the phenolic proton is displaced by the metal. This, combined with increased molecular rigidity, inhibits non-radiative decay processes and leads to a significant enhancement of the fluorescence quantum yield. rroij.comcore.ac.uk This "turn-on" fluorescent response, often referred to as Chelation-Enhanced Fluorescence (CHEF), provides a distinct signal for the presence of the target metal ion. core.ac.uk

Researchers have modified the 8-hydroxyquinoline backbone to fine-tune its selectivity and sensitivity for specific metal ions of biological or environmental importance, such as Zn²⁺, Al³⁺, Hg²⁺, and Cu²⁺. rroij.comcore.ac.ukscispace.com While specific research on this compound as a fluorescent sensor is not extensively documented, studies on analogous compounds provide clear insights into its potential. For instance, derivatives of 8-amidoquinoline have been developed as effective fluorescent probes for zinc ions, demonstrating good selectivity over the chemically similar cadmium ion. semanticscholar.org The introduction of different functional groups, such as the carboxylic acid in this compound, can modulate the electronic structure and binding cavity of the ligand, thereby tuning its selectivity for different metal ions. semanticscholar.org

Table 1: Research Findings on 8-Hydroxyquinoline (8-HQ) Based Fluorescent Chemosensors

| Sensor Derivative | Target Analyte | Sensing Mechanism | Key Observation | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline Benzoates | Hg²⁺, Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Significant fluorescence enhancement upon metal binding. | core.ac.uk |

| 8-hydroxyquinoline-2-carboxaldehyde derivatives (HQCT, HQPH) | Water in organic solvents | Inhibition of ESIPT | Fluorescence quenching observed with increasing water content. | nih.govresearchgate.net |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Internal Charge Transfer (ICT) & CHEF | Improved water solubility and good selectivity for Zn²⁺. | semanticscholar.org |

Theoretical Frameworks for Metal Ion Sequestration and Transport Mechanisms

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the mechanisms of metal ion sequestration and the stability of the resulting complexes formed by ligands like this compound. researchgate.net These theoretical frameworks are essential for rationalizing experimental observations and for the predictive design of new, more effective chelators and sensors.

Metal ion sequestration by this compound is governed by the principles of coordination chemistry. DFT calculations can model the geometric and electronic structures of the ligand and its metal complexes with high accuracy. researchgate.net These models confirm that chelation primarily involves the pyridinyl nitrogen and the deprotonated hydroxyl oxygen. The presence of the carboxylic acid group at the 6-position can influence the electronic properties of the aromatic system and may participate in coordination, leading to a potentially tridentate binding mode. Studies on the analogous 8-hydroxyquinoline-2-carboxylic acid have shown this tridentate coordination results in exceptionally high stability constants for its metal complexes. uncw.edu

Theoretical models are also used to calculate key physicochemical parameters that govern the sequestration process:

Proton Dissociation Constants (pKa): Computational methods can predict the pKa values of the ligand's acidic protons (the phenolic hydroxyl and carboxylic acid groups) and the basicity of the nitrogen atom. These values are critical for understanding which species of the ligand will be present at a given pH and thus available to bind metal ions. researchgate.netnih.gov

Binding Energies and Stability Constants: DFT calculations can determine the binding energies of the ligand to various metal ions. This allows for a theoretical prediction of the selectivity of the chelator. By comparing the stability of the complex with different metals, researchers can understand why a ligand might preferentially bind to Fe(III) over Zn(II), for example. nih.gov

Electronic Structure and Spectroscopic Properties: Theoretical models can calculate the energies of molecular orbitals (e.g., HOMO and LUMO). The changes in these orbital energies upon metal binding explain the shifts observed in UV-Visible and fluorescence spectra. This provides a direct theoretical basis for the functioning of these molecules as fluorescent chemosensors. researchgate.net For example, calculations can rationalize how metal coordination inhibits the ESIPT process, thereby "turning on" the fluorescence. researchgate.net

These theoretical frameworks provide a powerful tool for understanding how this compound and related compounds recognize, sequester, and signal the presence of specific metal ions.

Table 2: Application of Theoretical Frameworks to Metal Chelation

| Theoretical Concept | Information Provided | Implication for Function | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure. | Predicts the 3D structure of the metal-ligand complex and explains stability. | researchgate.net |

| pKa Calculation | Acidity/basicity of functional groups. | Determines the dominant ligand form in solution and its availability for chelation at a given pH. | researchgate.netnih.gov |

| Binding Energy Calculation | Strength and selectivity of metal-ligand interaction. | Predicts which metal ions will be most strongly sequestered. | nih.gov |

Computational and Theoretical Studies on 8 Hydroxyisoquinoline 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic makeup. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of many-body systems. It is particularly effective for determining the geometric and electronic properties of molecules like 8-hydroxyisoquinoline-6-carboxylic acid. DFT calculations can optimize the molecular geometry to find its most stable conformation, predicting bond lengths, bond angles, and dihedral angles.

For related compounds, such as 8-hydroxyquinoline (B1678124) (8-HQ), DFT studies using the B3LYP functional have shown that the molecule is practically planar. researchgate.net Such calculations for this compound would similarly explore the planarity of the isoquinoline (B145761) ring and the orientation of the hydroxyl and carboxylic acid functional groups.

Key ground state properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, the HOMO-LUMO energy gap for 8-HQ was theoretically calculated to be 4.52 eV. researchgate.net Further analysis, such as Mulliken atomic charges, can reveal the distribution of electron density across the molecule and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Ground State Properties Calculable via DFT (Note: Data presented is illustrative of typical DFT outputs for related quinoline (B57606) compounds.)

| Calculated Parameter | Description | Illustrative Value (for 8-HQ) |

| Total Energy | The total electronic energy of the optimized molecular structure at 0 Kelvin. | Varies with basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.15 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.62 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.53 eV researchgate.net |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | ~2.5 D |

| Ionization Potential | The energy required to remove an electron from the molecule. | Approximated by -E(HOMO) |

| Electron Affinity | The energy released when an electron is added to the molecule. | Approximated by -E(LUMO) |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronic excited states. It is highly effective for simulating ultraviolet-visible (UV-Vis) absorption spectra. nih.gov

TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. researchgate.net These calculations also yield the oscillator strength for each transition, which corresponds to the intensity of the spectral absorption band. By simulating these transitions, TD-DFT can predict the absorption maxima (λ_max) of the molecule. nih.gov Studies on similar quinoline derivatives have used TD-DFT at levels like B3LYP/6-31G'(d,p) to predict their absorption spectra, providing insights into intramolecular charge transfer (ICT) phenomena upon excitation. nih.gov For this compound, TD-DFT could elucidate how the positions of the hydroxyl and carboxyl groups influence its photophysical properties.

Table 2: Example of TD-DFT Output for a Quinoline Derivative (Note: This table is a representative example of data obtained from TD-DFT calculations.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.25 | 381 | 0.215 |

| S₀ → S₂ | 3.68 | 337 | 0.098 |

| S₀ → S₃ | 4.11 | 302 | 0.453 |

| S₀ → S₄ | 4.35 | 285 | 0.112 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. nih.gov

For this compound, MD simulations can explore its conformational landscape, particularly the rotational freedom of the C-C bond connecting the carboxylic acid group to the isoquinoline ring. This helps identify the most stable and frequently occurring conformations in different environments.

MD is also invaluable for studying solvation effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute. nih.gov Analysis of the simulation can include:

Radial Distribution Functions (RDFs): To determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the structure of the solvation shells.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation throughout the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid. nih.gov

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between this compound and the solvent, which is crucial for understanding its solubility. nih.gov

Such simulations have been used to investigate the interaction of related 8-hydroxyquinoline derivatives with biomolecules like bovine serum albumin, providing insights into binding modes and stability. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. DFT is a primary tool for this purpose.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared and Raman spectrum can be generated. These calculated spectra are often scaled by a small factor to improve agreement with experimental results obtained from FT-IR and FT-Raman spectroscopy. For the related 8-HQ molecule, calculated C-C aromatic stretching bands were found to be in good agreement with observed frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be computed, which are then used to predict NMR chemical shifts. These predictions can be very useful for assigning peaks in experimental NMR spectra. For example, a negative chemical shift value was calculated for the nitrogen atom in 8-HQ. researchgate.net

Table 3: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for 8-Hydroxyquinoline (8-HQ) (Note: Data is for the related compound 8-HQ and demonstrates the predictive power of DFT.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) researchgate.net | Observed FT-IR Frequency (cm⁻¹) researchgate.net |

| C-C Aromatic Stretch | 1583 | 1590 |

| C-C Aromatic Stretch | 1299 | 1295 |

| C-C Aromatic Stretch | 1145 | 1142 |

| C-C Aromatic Stretch | 1043 | 1035 |

Energy Decomposition Analysis for Intermolecular Interactions and Binding Affinities

When this compound forms a complex with another molecule, such as a protein receptor or a metal ion, Energy Decomposition Analysis (EDA) can be used to understand the nature of the binding forces. youtube.com EDA is a quantum chemical method that partitions the total interaction energy (ΔE_int) of a non-covalent complex into physically meaningful components. youtube.com

A typical EDA scheme decomposes the interaction energy as follows:

ΔE_int = ΔE_elstat + ΔE_exch + ΔE_rep + ΔE_pol + ΔE_disp

Where:

ΔE_elstat (Electrostatic): The classical electrostatic interaction between the unperturbed charge distributions of the molecules.

ΔE_exch (Exchange) and ΔE_rep (Repulsion): Often combined as Pauli repulsion, this term arises from the quantum mechanical effect of antisymmetrizing the wavefunction, preventing electrons of the same spin from occupying the same space.

ΔE_pol (Polarization): The energy lowering due to the distortion of each molecule's electron cloud in the presence of the other. youtube.com

ΔE_disp (Dispersion): The attractive interaction arising from correlated electron fluctuations (van der Waals forces).

By analyzing the magnitude of each component, researchers can determine whether the binding is primarily driven by electrostatics, hydrogen bonding (a subset of electrostatics and polarization), or dispersion forces. This is critical for rational drug design and understanding molecular recognition phenomena.

Role of 8 Hydroxyisoquinoline 6 Carboxylic Acid As a Privileged Scaffold in Chemical Biology and Materials Science Research

Design and Synthesis of 8-Hydroxyisoquinoline-6-carboxylic Acid Derivatives as Molecular Probes

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is renowned for its use in designing fluorescent chemosensors for various metal ions. scispace.comrroij.com The fundamental mechanism often relies on the chelation-enhanced fluorescence (CHEF) effect. In its free form, the 8-HQ molecule often exhibits weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen. scispace.comrroij.com Upon chelation with a metal ion, this non-radiative decay pathway is blocked, leading to a significant increase in fluorescence intensity and rigidity in the molecule. scispace.comrroij.com

The design of molecular probes based on this compound leverages this intrinsic property. The carboxylic acid group at the 6-position serves as a versatile synthetic handle for introducing a variety of functionalities. Through standard amide bond formation or esterification reactions, moieties can be attached that enhance selectivity for specific analytes, improve water solubility, or enable covalent attachment to biomolecules or surfaces.

The synthesis of these derivatives typically involves multi-step procedures. A common approach is to first protect the reactive hydroxyl group of the 8-hydroxyisoquinoline core before modifying the carboxylic acid. nih.gov Alternatively, the carboxylic acid can be activated (e.g., as an acid chloride or using coupling reagents) to react with amines or alcohols, forming amide or ester derivatives, respectively. The core isoquinoline (B145761) structure itself can be built using established synthetic methodologies like the Skraup or Friedländer synthesis, starting from appropriately substituted aromatic amines. rroij.com

Structure-Activity/Property Relationship (SAR/SPR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of the 8-hydroxyisoquinoline scaffold. Research into derivatives has shown that the nature and position of substituents dramatically influence inhibitory potency against various enzymes. For instance, in a study on α-glucosidase and urease inhibitors, modifications to a related isoquinoline scaffold demonstrated clear SAR trends. The introduction of a trifluoromethyl group at the para position of a phenyl ring attached to the core structure was found to significantly enhance inhibitory activity.

Table 1: SAR of Isoquinoline Analogues as Enzyme Inhibitors

| Compound Analogue | Target Enzyme | Key Substituent | IC₅₀ (µM) | Reference Standard (IC₅₀ in µM) |

|---|---|---|---|---|

| Analogue 7j | α-glucosidase | Not specified in source | 6.14 ± 1.23 | Acarbose (375.82 ± 1.76) |

| Analogue 7d | Urease | Not specified in source | 6.68 ± 0.97 | Thiourea (21.37 ± 1.76) |

| Analogue 7e | Urease | Not specified in source | 11.39 ± 0.10 | Thiourea (21.37 ± 1.76) |

Data derived from studies on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. researchgate.net

Similarly, for the inhibition of Pim-1 kinase, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore. rroij.comnih.gov This highlights the importance of both the hydroxyl and carboxylic acid groups for potent activity.

Structure-property relationship (SPR) studies focus on how chemical structure affects physicochemical properties, which is vital for materials science applications. For 8-hydroxyquinoline derivatives, substituents can tune properties like luminescence. The replacement of a carboxylic acid with other isosteres can systematically modify properties such as acidity (pKa), solubility, and membrane permeability, which is a key strategy in medicinal chemistry. The carboxylic acid on the this compound scaffold imparts a degree of water solubility and provides a key site for hydrogen bonding interactions.

Mechanistic Studies of Enzyme Inhibition by this compound Derivatives (non-clinical)

Metal-Dependent Enzyme Inhibition Mechanisms

A primary mechanism by which 8-hydroxyquinoline derivatives inhibit enzymes is through the chelation of essential metal ions in the enzyme's active site. scispace.com The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, binding metal ions through its phenolic oxygen and pyridine nitrogen atoms. rroij.com Many enzymes, known as metalloenzymes, rely on a metal cofactor (e.g., Zn²⁺, Fe²⁺, Mg²⁺) for their catalytic activity. By sequestering this metal ion, derivatives of this compound can effectively abolish enzyme function.

The 5-carboxy-8-hydroxyquinoline derivative, for example, is a potent broad-spectrum inhibitor of 2-oxoglutarate (2OG)/Fe(II) dependent oxygenases. scispace.com The inhibitory mechanism involves the displacement of the water molecule that is normally bound to the active site Fe(II) ion, thereby preventing the binding of the cosubstrate, 2OG. The carboxylic acid group often forms additional interactions within the active site, enhancing binding affinity.

Allosteric Modulation and Active Site Binding Studies

Beyond metal chelation, these derivatives can inhibit enzymes through direct interactions with amino acid residues in the active site or at allosteric sites. Molecular modeling and X-ray crystallography studies have provided insight into these binding modes. For Pim-1 kinase, modeling suggested that the 8-hydroxy-quinoline-7-carboxylic acid scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket. rroij.comnih.gov The phenolic hydroxyl group and the carboxylic acid group are critical for forming hydrogen bonds that anchor the inhibitor in place.

In studies of urease inhibition by related isoquinoline analogues, the inhibitory effect was correlated with a variety of intermolecular interactions, including hydrogen bonding, π-cation, π-π stacking, and van der Waals forces with active site residues. researchgate.net The ability to engage in these multiple, specific interactions is key to achieving high-potency inhibition.

Applications in Organic Electronic and Photonic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The 8-hydroxyquinoline (8-HQ) core is a foundational component in the field of organic electronics, most famously as the ligand in tris(8-hydroxyquinolinato)aluminium (Alq₃), a benchmark electron-transporting and light-emitting material in OLEDs. researchgate.net The high stability, electron-transport capability, and strong fluorescence of its metal complexes make the 8-HQ scaffold highly desirable for these applications. scispace.comrroij.comnih.gov

Derivatives like this compound are being explored to create next-generation OLED materials. The introduction of substituents onto the 8-HQ ring is a known strategy to tune the photoluminescence properties, such as the emission wavelength. The carboxylic acid group in the 6-position offers several advantages. It can act as an anchoring group to bind the molecule to electrode surfaces or other layers within the OLED stack. Furthermore, it can serve as a secondary coordination site for forming more complex, polynuclear metal complexes with unique photophysical and charge-transport properties. By altering the electronic nature of the ligand through the electron-withdrawing carboxylic acid group, the energy levels (HOMO/LUMO) of the resulting metal complexes can be fine-tuned to optimize charge injection and recombination efficiency in an OLED device.

Integration into Advanced Materials and Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability of 8-hydroxyquinoline to form stable chelates with a wide array of metal ions makes it an excellent candidate for incorporation into such materials. rroij.com

This compound is a particularly promising building block for these advanced materials. It acts as a multifunctional ligand. The primary and highly stable coordination site is the bidentate N,O-chelate of the 8-hydroxyisoquinoline core. The carboxylic acid at the 6-position provides a second, distinct coordination site that can bridge to another metal center. This dual functionality allows for the rational design of higher-dimensional structures, such as 1D chains, 2D layers, or 3D frameworks. The choice of metal ion and the specific geometry of the ligand can be used to control the resulting topology and porosity of the material. Such materials, termed therapeutic coordination polymers (TCPs), can be designed for applications like controlled drug release, where the polymer matrix degrades over time to release an active agent. The integration of the photophysically active 8-hydroxyisoquinoline core into these extended structures also opens possibilities for creating fluorescent sensors or photocatalytic materials.

Biosynthetic Pathways and Natural Occurrence of 8 Hydroxyisoquinoline 6 Carboxylic Acid

Isolation and Characterization from Biological Sources

Direct evidence for the isolation of 8-Hydroxyisoquinoline-6-carboxylic acid from biological sources is not prominently featured in available scientific literature. However, the broader class of isoquinoline (B145761) alkaloids has been extensively isolated from a variety of organisms, primarily plants and some fungi. For instance, chemical analysis of the fruiting bodies of the fungus Cortinarius subtortus has yielded various quinoline (B57606) and isocarbostyryl alkaloids. nih.gov

The general procedure for isolating isoquinoline alkaloids involves extraction from the source organism, followed by chromatographic separation and purification. Characterization is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While these methods are standard, the specific application to this compound from a natural source is not well-documented.

It is plausible that this compound exists as a minor component in organisms that produce other isoquinoline alkaloids, and its isolation is challenged by low abundance.

Elucidation of Proposed Biosynthetic Routes and Enzymatic Transformations

The biosynthesis of isoquinoline alkaloids is a complex process that has been a subject of extensive research. These compounds are derived from the amino acid tyrosine. nih.gov The general biosynthetic pathway to the core isoquinoline scaffold involves the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form norcoclaurine, the central precursor for most isoquinoline alkaloids.

While a specific biosynthetic pathway for this compound has not been elucidated, it can be hypothesized based on known enzymatic reactions in the biosynthesis of related compounds. The formation of the carboxylic acid group at the C-6 position and the hydroxyl group at the C-8 position would likely involve specific tailoring enzymes such as hydroxylases and oxidases acting on a simpler isoquinoline precursor.

The biosynthesis of complex isoquinoline alkaloids like morphine and berberine (B55584) involves a series of enzymatic steps, including hydroxylations, methylations, and ring rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases and methyltransferases. nih.gov It is conceivable that a similar enzymatic machinery is responsible for the final structure of this compound.

Table 1: Key Precursors and General Classes of Enzymes in Isoquinoline Alkaloid Biosynthesis

| Precursor/Enzyme Class | Role in Biosynthesis |

| Tyrosine | The primary amino acid precursor for the isoquinoline skeleton. nih.gov |

| Dopamine | An intermediate derived from tyrosine, forming one part of the isoquinoline core. |

| 4-Hydroxyphenylacetaldehyde | An intermediate derived from tyrosine, forming the other part of the isoquinoline core. |

| Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form norcoclaurine. numberanalytics.com |

| Cytochrome P450 Monooxygenases | A diverse family of enzymes responsible for various oxidation and hydroxylation steps. nih.gov |

| Methyltransferases | Enzymes that add methyl groups to hydroxyl or amine functionalities. nih.gov |

Ecological and Biochemical Significance in model organisms (non-clinical)

The ecological and biochemical roles of the specific compound this compound have not been directly studied in model organisms. However, the broader class of isoquinoline alkaloids is known to have significant ecological functions. In plants, these compounds often serve as defense mechanisms against herbivores and pathogens. nih.gov Their bitter taste and potential toxicity can deter feeding by animals, while their antimicrobial properties can protect the plant from bacterial and fungal infections. nih.govrsc.org

Isoquinoline alkaloids can also play a role in plant-plant competition (allelopathy) and in attracting pollinators. nih.gov The production of these secondary metabolites can be influenced by environmental factors such as nutrient availability and stress conditions, suggesting an adaptive role in the plant's interaction with its environment. numberanalytics.comresearchgate.net

The 8-hydroxyquinoline (B1678124) moiety, a key feature of the target compound, is known for its ability to chelate metal ions. scispace.com This property is crucial for the biological activity of many 8-hydroxyquinoline derivatives, which have shown antimicrobial and antifungal activities. scispace.comnih.govresearchgate.net The chelation of essential metal ions can disrupt microbial metabolism, providing a biochemical basis for their defensive role. It is plausible that this compound could exhibit similar metal-chelating and antimicrobial properties, contributing to the defense of its source organism.

Table 2: Potential Ecological and Biochemical Roles of Isoquinoline Alkaloids

| Role | Description |

| Defense against Herbivores | The bitter taste and toxicity of many isoquinoline alkaloids deter feeding by insects and other animals. nih.gov |

| Antimicrobial Activity | Many isoquinoline alkaloids exhibit activity against a broad spectrum of bacteria and fungi, protecting the plant from pathogens. nih.govrsc.org |

| Allelopathy | Some isoquinoline alkaloids can be released into the soil to inhibit the growth of competing plants. nih.gov |

| Attraction of Pollinators | Certain alkaloids may play a role in attracting insects and other animals for pollination. nih.gov |

| Metal Ion Chelation | The 8-hydroxyquinoline structure is a known metal chelator, which can disrupt the metabolism of microbes. scispace.comresearchgate.net |

Future Directions and Emerging Research Opportunities for 8 Hydroxyisoquinoline 6 Carboxylic Acid

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, offering powerful tools to accelerate the design of novel compounds and predict their characteristics. frontiersin.orgnih.gov De novo drug design, which involves creating new molecular structures from the ground up, is one of the most promising applications of these technologies. frontiersin.orgnih.gov Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on vast databases of known molecules to learn the underlying rules of chemical structure and bonding. frontiersin.orgnih.gov

For 8-hydroxyisoquinoline-6-carboxylic acid, these AI models could be employed to generate novel derivatives with optimized properties. By fine-tuning the models with data on molecules known to be active against a specific biological target, researchers can guide the AI to produce new structures based on the this compound scaffold that are tailored for enhanced efficacy, selectivity, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. frontiersin.org This approach significantly expands the accessible chemical space beyond what is achievable through traditional methods. frontiersin.org

Beyond generating new structures, machine learning, particularly through Quantitative Structure-Activity Relationship (QSAR) models, can predict the physicochemical and biological properties of this compound and its analogues. nih.gov By analyzing the structural features of a molecule, these models can forecast various parameters, reducing the need for extensive and costly initial laboratory screening. nih.govnih.gov

Table 1: Potential AI/ML-Predicted Properties for this compound Derivatives

| Property Class | Specific Examples | Rationale |

|---|---|---|

| Physicochemical | Solubility, LogP, Melting Point, pKa | Prediction of drug-likeness and suitability for formulation. |

| Biological Activity | Binding affinity to target proteins, Enzyme inhibition (IC50) | Virtual screening to identify potent candidates for specific diseases. nih.gov |

| Pharmacokinetic (ADMET) | Absorption, Blood-brain barrier permeability, Metabolic stability, Toxicity | Early-stage filtering of compounds likely to fail in later development stages. frontiersin.org |

| Quantum Mechanical | HOMO/LUMO energies, Dipole moment | Predicting reactivity, stability, and electronic properties for materials science applications. nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

While the fundamental reactivity of the 8-hydroxyquinoline (B1678124) and carboxylic acid moieties is understood, future research will likely focus on discovering novel and more efficient chemical transformations to modify the this compound scaffold. The development of unprecedented reactions would provide access to a wider array of derivatives with unique functionalities that are currently difficult to synthesize.

Future synthetic research could target:

Late-Stage C-H Functionalization: Developing methods to directly modify the carbon-hydrogen bonds on the aromatic rings of the isoquinoline (B145761) core. This would allow for the precise installation of new functional groups in the final steps of a synthesis, enabling rapid generation of a diverse library of analogues from a common intermediate.

Novel Coupling Chemistries: Exploring new catalytic systems (e.g., photoredox or dual catalysis) to forge carbon-carbon and carbon-heteroatom bonds at various positions on the molecule. This could lead to the creation of complex architectures and bioconjugates.

Carboxylic Acid as a Directing Group: Utilizing the carboxylic acid group not just as a synthetic handle for amide or ester formation, but as an internal catalyst or directing group to control the regioselectivity of reactions on the isoquinoline ring system.

Unprecedented Ring-Forming Reactions: Designing transformations that use the existing functionality to build new fused ring systems onto the this compound framework, leading to entirely new classes of polycyclic aromatic compounds with potentially novel photophysical or biological properties.

The successful development of such transformations would be a significant step forward, enabling chemists to explore previously inaccessible regions of chemical space.

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The inherent properties of this compound make it an excellent candidate for integration into nanoscience and supramolecular chemistry. Carboxylic acids are widely used in nanotechnology as versatile molecules for surface modification and functionalization. researchgate.netpatsnap.com The carboxylic acid group of this compound can act as an anchor to bind to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄), while the 8-hydroxyquinoline portion provides a strong metal-chelating site.

This dual functionality could be exploited to create:

Functionalized Nanoparticles: Nanoparticles capped with this compound could be used for targeted drug delivery, where the quinoline (B57606) moiety chelates a therapeutic or diagnostic metal ion. The carboxylate linkage would ensure stable attachment to the nanoparticle carrier. patsnap.com